
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is a complex organic compound with a unique structure It is characterized by its three carboxylate groups and a propanoyloxy group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the propane backbone, followed by the introduction of the carboxylate and propanoyloxy groups. Common reagents used in these reactions include alkyl halides, carboxylic acids, and alcohols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to maintain consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions, while the propanoyloxy group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl 2,3-diethyl 2-(acetoxy)propane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of a propanoyloxy group.
1-Butyl 2,3-diethyl 2-(butanoyloxy)propane-1,2,3-tricarboxylate: Contains a butanoyloxy group, leading to different chemical properties.
Uniqueness
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
669064-68-0 |
|---|---|
Fórmula molecular |
C17H28O8 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-O-butyl 2-O,3-O-diethyl 2-propanoyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-9-10-24-15(20)12-17(16(21)23-8-4,25-13(18)6-2)11-14(19)22-7-3/h5-12H2,1-4H3 |
Clave InChI |
WRSQRKYZXRNYNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
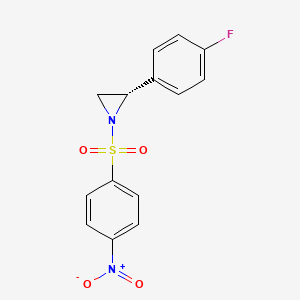
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
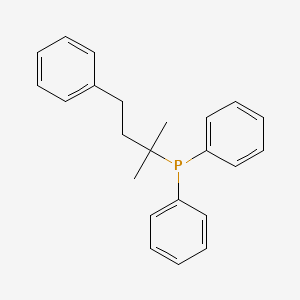
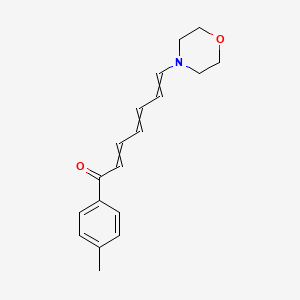
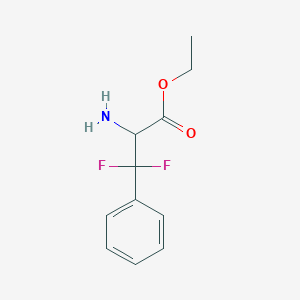
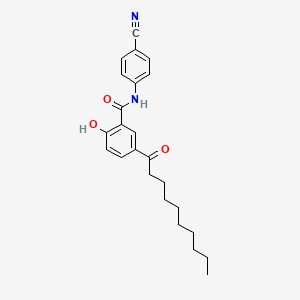
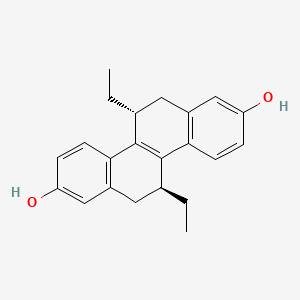
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
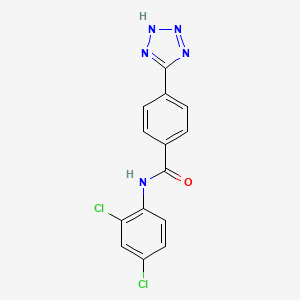
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
